N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-14-10-9-12(11-15(14)22)20(26)25-16-6-2-1-5-13(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUPRMIBGIXENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide typically involves the condensation of 2-aminobenzimidazole with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several pharmacologically relevant benzamides and benzimidazoles. Key comparisons include:
Key Observations :
- Fluorination Patterns : The 3,4-difluorophenyl group in the target compound contrasts with the 2,6-difluoro substitution in teflubenzuron and hexaflumuron. Ortho/meta fluorine placement may influence steric hindrance and electronic effects, altering target binding .
- Benzimidazole vs. Urea Linkages : The benzimidazole core in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to urea-linked analogues (e.g., teflubenzuron), which rely on hydrogen bonding .
Computational Docking and Binding Affinity Predictions
AutoDock Vina and AutoDock4 () are widely used to predict ligand-receptor interactions. For benzimidazole derivatives, docking studies often reveal:
- Benzimidazole Core : Engages in hydrophobic interactions and hydrogen bonding with catalytic residues (e.g., in cytochrome P450 or kinases).
- Fluorine Substituents : Enhance binding via halogen bonds with backbone carbonyl groups or charge-transfer interactions.
For example, a compound analogous to the target () demonstrated a docking score of −9.2 kcal/mol against Candida albicans CYP51, outperforming non-fluorinated analogues (−7.5 kcal/mol) due to fluorine’s electronegativity .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H12F2N2O |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | N-[2-(1H-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide |
This compound features a benzodiazole moiety which is known for its diverse pharmacological properties.
Research indicates that compounds containing benzodiazole structures often exhibit various biological activities, including:
- Antibacterial Activity : Similar compounds have shown effectiveness against multi-drug resistant bacteria by targeting specific bacterial proteins. For instance, compounds targeting the bacterial division protein FtsZ have demonstrated potent antibacterial properties .
- Anticancer Activity : Benzodiazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells.
Antibacterial Activity
A study highlighted the design and synthesis of various benzamide derivatives that exhibited significant antibacterial activity against resistant strains such as MRSA. The research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications to the benzamide structure could enhance their potency .
Anticancer Potential
Another investigation into benzodiazole derivatives found that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The study emphasized the importance of substituent groups on the benzodiazole ring in enhancing biological activity .
Biological Activity Data
Here’s a summary table of biological activities reported for similar benzodiazole-containing compounds:
| Compound | Activity Type | Target/Mechanism | IC50/EC50 Values |
|---|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide | Antibacterial | FtsZ protein inhibition | 0.5 µM |
| 2-(1H-benzimidazol-2-yl)phenol | Anticancer | Apoptosis induction | 10 µM |
| N-[3-(1H-benzothiazol-2-yl)-arylamides] | Antimicrobial | Cell wall synthesis inhibition | 0.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
